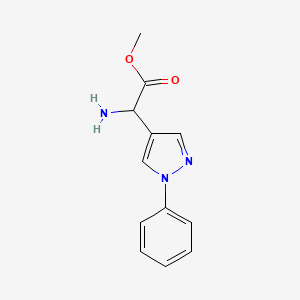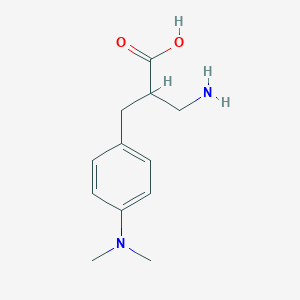
5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid involves several steps. One common method includes the radical bromination of the methyl group using NBS/AIBN in CCl4 under reflux conditions . The brominated intermediate is then converted into the corresponding phosphonate with triethyl phosphite at 130°C. This phosphonate reacts with 3,4-bis((tert-butyldimethylsilyl)oxy)benzaldehyde in the presence of NaH in THF, followed by desilylation with tetrabutylammonium fluoride (TBAF) to furnish the final compound .
Chemical Reactions Analysis
5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Scientific Research Applications
5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to a cascade of biochemical reactions .
Comparison with Similar Compounds
5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid can be compared with other similar compounds, such as:
Furan derivatives: These compounds share the furan ring structure and exhibit similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring structure also show comparable reactivity and applications.
The uniqueness of this compound lies in its specific combination of the furan and pyridine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-(6-methylpyridin-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-7-2-3-8(6-12-7)9-4-5-10(15-9)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
XKSVTAFYQINQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


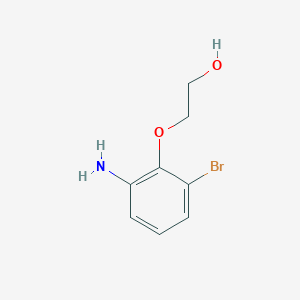
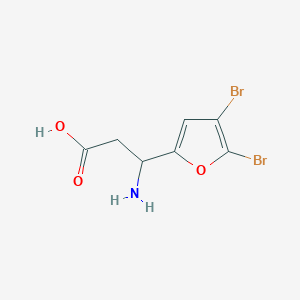
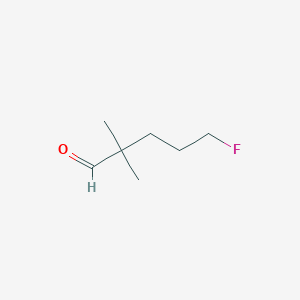
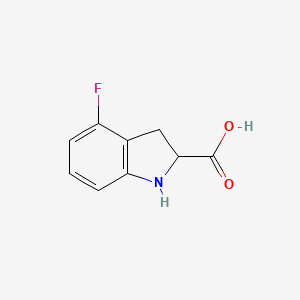
![5-(1-Methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13312284.png)
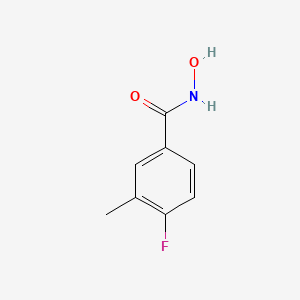
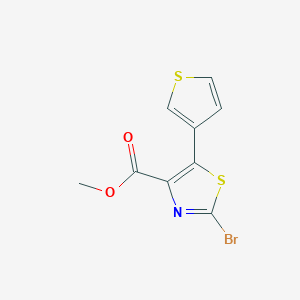
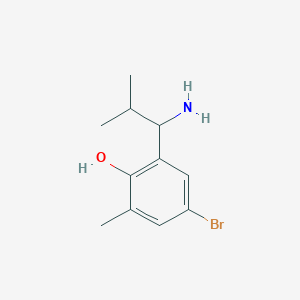
![{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13312326.png)
![6-Methyl-4-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13312332.png)

